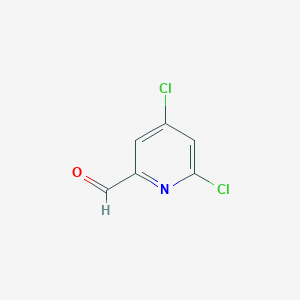

4,6-Dichloropicolinaldehyde

Übersicht

Beschreibung

4,6-Dichloropicolinaldehyde is a chemical compound with the molecular formula C6H3Cl2NO . It has a molecular weight of 176.00 and an exact mass of 174.95900 . The compound is also known by several synonyms, including 2-Pyridinecarboxaldehyde, 4,6-dichloro-, 2-Formyl-4,6-dichloropyridin, and 4,6-Dichloro-pyridine-2-carbaldehyde .

Synthesis Analysis

The synthesis of 4,6-Dichloropicolinaldehyde involves complex chemical reactions . One method involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . This process can be carried out in a particularly simple manner and also continuously . Another method involves the use of adamantylalkylamines .Molecular Structure Analysis

The molecular structure of 4,6-Dichloropicolinaldehyde includes 10 heavy atoms and 1 covalently-bonded unit . It has a topological polar surface area of 30 and a complexity of 131 . The compound is canonicalized .Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloropicolinaldehyde are complex and require further study . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific .Physical And Chemical Properties Analysis

4,6-Dichloropicolinaldehyde has a boiling point of 241.4±35.0°C at 760 mmHg . It has a hydrogen bond acceptor count of 2 and a rotatable bond count of 1 . The compound has an XLogP3 of 1.5 .Wissenschaftliche Forschungsanwendungen

1. Mono- and Diamination of 4,6-Dichloropyrimidine

- Summary of Application : This research focuses on the mono- and diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines. The study is of interest due to the potential antiviral and psychotherapeutic activities of N-heteroaryl substituted adamantane-containing amines .

- Methods of Application : The chlorine atom at the alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .

- Results or Outcomes : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .

2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

- Summary of Application : This research reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

- Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

- Results or Outcomes : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Eigenschaften

IUPAC Name |

4,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSCIAVHRDIZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropicolinaldehyde | |

CAS RN |

132683-62-6 | |

| Record name | 4,6-dichloropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

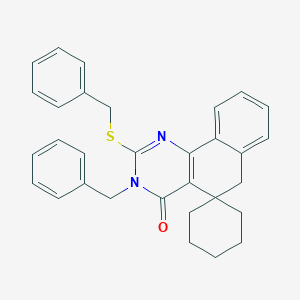

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)